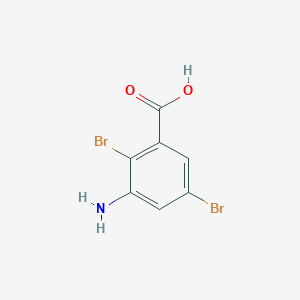
3-Amino-2,5-dibromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzoic acid, characterized by the presence of amino and bromine substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,5-dibromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. A common method includes the addition of bromine to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature of around 15°C. The mixture is stirred for an hour, followed by filtration, washing with benzene, and drying in the dark .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid is commonly used for bromination reactions.
Hydrochloric Acid: Used in the purification process to precipitate the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 2-aminobenzoic acid yields this compound as the primary product.
Scientific Research Applications
3-Amino-2,5-dibromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Amino-3,5-dibromobenzoic acid
- 3,5-Dibromoanthranilic acid
- 3,5-Dibromobenzoic acid
Comparison: 3-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the amino group at the 3-position and bromine at the 2 and 5 positions can significantly influence its reactivity and interaction with other molecules .
Properties
Molecular Formula |
C7H5Br2NO2 |
|---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
3-amino-2,5-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
InChI Key |
GBUJLUOCPAKJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















